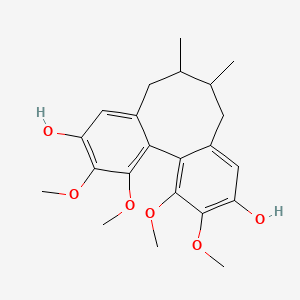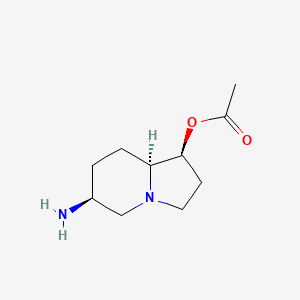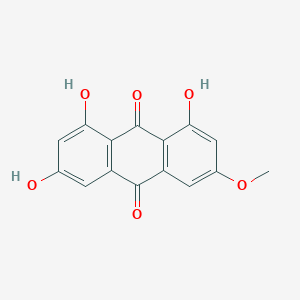
2-Bromoallyl alcohol
Vue d'ensemble
Description
Le 2-Bromo-2-Propène-1-ol, également connu sous le nom de 2-bromoprop-2-én-1-ol, est un composé organique appartenant à la classe des bromhydrines. Il se caractérise par la présence d'un atome de brome et d'un groupe hydroxyle liés à un squelette de propène.
Mécanisme D'action
Target of Action
The primary target of 2-Bromoprop-2-en-1-ol is the Haloalkane dehalogenase enzyme . This enzyme is found in the bacterium Pseudomonas paucimobilis . The role of this enzyme is to catalyze the conversion of haloalkanes into their corresponding alcohols.
Mode of Action
It is known that the compound interacts with its target, the haloalkane dehalogenase, leading to changes in the enzyme’s activity .
Analyse Biochimique
Biochemical Properties
2-Bromoprop-2-en-1-ol plays a significant role in biochemical reactions, particularly in the hydrolytic cleavage of carbon-halogen bonds. This reaction is catalyzed by enzymes such as haloalkane dehalogenase, which facilitates the conversion of halogenated aliphatic compounds into primary alcohols, halide ions, and protons . The interaction between 2-Bromoprop-2-en-1-ol and haloalkane dehalogenase is crucial for its biochemical activity, as the enzyme binds to the compound and catalyzes its transformation.
Cellular Effects
The effects of 2-Bromoprop-2-en-1-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromoprop-2-en-1-ol can affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and the overall cellular response to environmental stressors . Additionally, its impact on cell signaling pathways can alter the behavior of cells, including their growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromoprop-2-en-1-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of haloalkane dehalogenase, leading to the hydrolytic cleavage of the carbon-halogen bond . This enzymatic reaction results in the formation of primary alcohols, halide ions, and protons. The molecular mechanism also involves enzyme inhibition or activation, depending on the concentration and context of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoprop-2-en-1-ol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromoprop-2-en-1-ol can undergo degradation, leading to a decrease in its biochemical activity over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-Bromoprop-2-en-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, 2-Bromoprop-2-en-1-ol can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function and overall organism health.
Metabolic Pathways
2-Bromoprop-2-en-1-ol is involved in various metabolic pathways, particularly those related to the detoxification of halogenated compounds. The compound interacts with enzymes such as haloalkane dehalogenase, which catalyzes its conversion into primary alcohols, halide ions, and protons . This metabolic pathway is essential for the detoxification process, as it helps to eliminate potentially harmful halogenated compounds from the organism.
Transport and Distribution
The transport and distribution of 2-Bromoprop-2-en-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of 2-Bromoprop-2-en-1-ol is influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-Bromoprop-2-en-1-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects. For example, the presence of 2-Bromoprop-2-en-1-ol in the cytoplasm or nucleus can influence gene expression and cellular metabolism.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 2-Bromo-2-Propène-1-ol peut être synthétisé par bromation de l'alcool allylique. La réaction implique généralement l'addition de brome à l'alcool allylique en présence d'un solvant tel que le tétrachlorure de carbone ou le dichlorométhane. La réaction est réalisée à basse température pour contrôler la formation du produit souhaité .
Méthodes de production industrielles : Dans un contexte industriel, la production de 2-Bromo-2-Propène-1-ol peut impliquer des réacteurs à flux continu pour garantir une qualité et un rendement constants du produit. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l'efficacité du processus .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Bromo-2-Propène-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les composés carbonylés correspondants.
Réduction : L'atome de brome peut être réduit pour former l'alcool correspondant.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les ions hydroxyde, pour former différents produits.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Formation d'aldéhydes ou de cétones.
Réduction : Formation d'alcools primaires ou secondaires.
Substitution : Formation de divers alcools ou éthers substitués.
Applications De Recherche Scientifique
Le 2-Bromo-2-Propène-1-ol a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmacologique ou en tant que brique pour la synthèse de médicaments.
5. Mécanisme d'action
Le mécanisme d'action du 2-Bromo-2-Propène-1-ol implique sa réactivité avec diverses cibles moléculaires. L'atome de brome et le groupe hydroxyle permettent au composé de participer à des réactions de substitution nucléophile et d'élimination. Ces réactions peuvent conduire à la formation de nouvelles liaisons chimiques et à la modification des structures moléculaires existantes .
Cibles moléculaires et voies :
Substitution nucléophile : L'atome de brome peut être remplacé par des nucléophiles, conduisant à la formation de nouveaux composés.
Réactions d'élimination : Le composé peut subir des réactions d'élimination pour former des alcènes ou d'autres composés insaturés.
Comparaison Avec Des Composés Similaires
Le 2-Bromo-2-Propène-1-ol peut être comparé à d'autres bromhydrines et halohydrines :
Composés similaires : 2-Bromo-1-propanol, 1-Bromo-2-propanol et 3-Bromo-2-propén-1-ol.
Propriétés
IUPAC Name |
2-bromoprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFZNIQPLKQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332227 | |
| Record name | 2-Bromoallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-19-6 | |
| Record name | 2-Propen-1-ol, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoallyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)












